molecular formula C8H16FN B13226598 2-Fluoro-3,6-dimethylcyclohexan-1-amine

2-Fluoro-3,6-dimethylcyclohexan-1-amine

Cat. No.: B13226598
M. Wt: 145.22 g/mol
InChI Key: WGKWXJJSLHJBEF-UHFFFAOYSA-N
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Description

2-Fluoro-3,6-dimethylcyclohexan-1-amine is a fluorinated organic compound with the molecular formula C8H16FN and a molecular weight of 145.22 g/mol . This compound is characterized by the presence of a fluorine atom and two methyl groups attached to a cyclohexane ring, along with an amine group. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3,6-dimethylcyclohexan-1-amine typically involves the introduction of a fluorine atom into a cyclohexane ring followed by the addition of an amine group. One common method involves the fluorination of a suitable precursor, such as 3,6-dimethylcyclohexanone, using a fluorinating agent like diethylaminosulfur trifluoride (DAST). The resulting fluorinated intermediate is then subjected to reductive amination to introduce the amine group .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3,6-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-3,6-dimethylcyclohexan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-3,6-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3,5-dimethylcyclohexan-1-one
  • 2-Fluoro-3,6-dimethylcyclohexan-1-ol
  • 2-Fluoro-3,6-dimethylcyclohexan-1-carboxylic acid

Uniqueness

2-Fluoro-3,6-dimethylcyclohexan-1-amine is unique due to the presence of both fluorine and amine functional groups on the cyclohexane ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H16FN

Molecular Weight

145.22 g/mol

IUPAC Name

2-fluoro-3,6-dimethylcyclohexan-1-amine

InChI

InChI=1S/C8H16FN/c1-5-3-4-6(2)8(10)7(5)9/h5-8H,3-4,10H2,1-2H3

InChI Key

WGKWXJJSLHJBEF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1N)F)C

Origin of Product

United States

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